molecular formula C22H29N3O4S B10869843 N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide

N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10869843
M. Wt: 431.6 g/mol
InChI Key: LIIIZBMTLIGAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-PHENETHYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenethyl group, a triethoxybenzoyl moiety, and a hydrazinecarbothioamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENETHYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the core hydrazinecarbothioamide structure. This can be achieved through the reaction of hydrazine with carbon disulfide under basic conditions to form the hydrazinecarbothioamide intermediate. The phenethyl group can be introduced via a nucleophilic substitution reaction using phenethyl bromide. Finally, the triethoxybenzoyl group is attached through an acylation reaction using 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-PHENETHYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the phenethyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-PHENETHYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-PHENETHYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazinecarbothioamide group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-PHENETHYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triethoxybenzoyl moiety provides steric hindrance and electronic effects that influence its interactions with other molecules, while the hydrazinecarbothioamide group offers versatile reactivity for covalent modifications.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

1-(2-phenylethyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea

InChI

InChI=1S/C22H29N3O4S/c1-4-27-18-14-17(15-19(28-5-2)20(18)29-6-3)21(26)24-25-22(30)23-13-12-16-10-8-7-9-11-16/h7-11,14-15H,4-6,12-13H2,1-3H3,(H,24,26)(H2,23,25,30)

InChI Key

LIIIZBMTLIGAAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.